2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazolopyrimidine derivatives with additional functional groups.
Scientific Research Applications
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparison with Similar Compounds
2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system, which can affect its binding properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3920-36-3 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2,4,6-trimethylpyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-5-6(9-10)7(13)12(3)8(14)11(5)2/h4H,1-3H3 |
InChI Key |
ZKFGMBUHFQDXAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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